methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride
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Overview
Description
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring, an amino group, and a benzyl group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. The amino group is introduced through a series of reactions, including amination and protection-deprotection steps. The benzyl group is then added via a nucleophilic substitution reaction. The final product is obtained by esterification and subsequent purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{benzyl[(1s,3s)-3-aminocyclopropyl]amino}acetate: This compound features a cyclopropyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.
Methyl 2-{benzyl[(1s,3s)-3-aminocyclopentyl]amino}acetate: The presence of a cyclopentyl ring can influence the compound’s reactivity and interaction with biological targets.
Uniqueness
Methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[(3-aminocyclobutyl)-benzylamino]acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)10-16(13-7-12(15)8-13)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNVZXGORUFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)C2CC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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